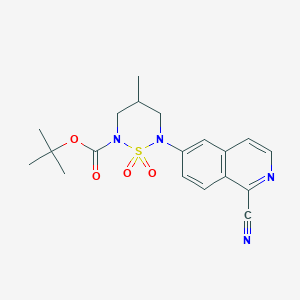
Methyl 3,5-dihydroxy-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dihydroxy-2-nitrobenzoate is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3,5-dihydroxybenzoate. The nitration reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of methyl 3,5-dihydroxy-2-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 3,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of methyl 3,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but with an additional nitro group.
Methyl 3,4,5-trihydroxybenzoate: Contains an additional hydroxyl group.
Methyl 2-hydroxy-3-nitrobenzoate: Differently positioned hydroxyl and nitro groups.
Uniqueness
Methyl 3,5-dihydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H7NO6 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
methyl 3,5-dihydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3 |
Clé InChI |
UHLNTUNVQIDXBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


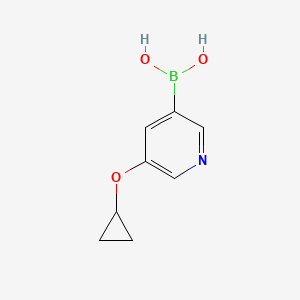
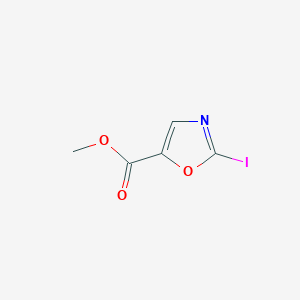

![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
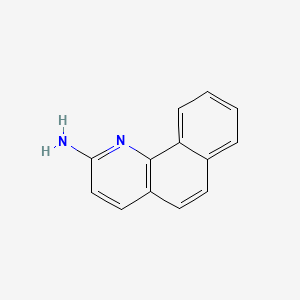
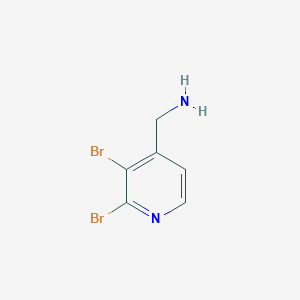
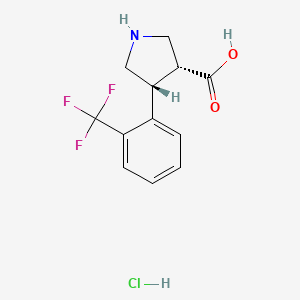


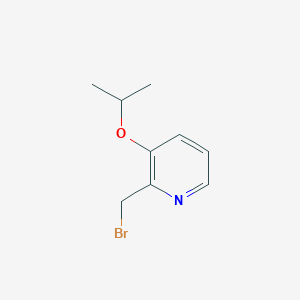

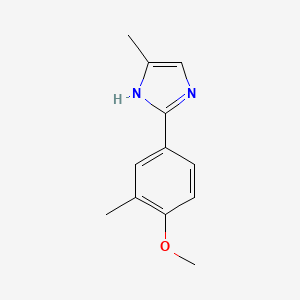
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
